4-Methyldihydrothiophen-3(2H)-one
Overview
Description
4-Methyldihydrothiophen-3(2H)-one is an organosulfur compound belonging to the class of heterocyclic compounds. It features a five-membered ring containing both sulfur and oxygen atoms, with a methyl group attached to the fourth carbon. This compound is known for its distinct odor and is often used in flavor and fragrance industries.
Mechanism of Action
Target of Action
It’s known that thiophene derivatives are widely used in organic synthesis , suggesting that they interact with a variety of molecular targets.
Mode of Action
It’s known that thiophene derivatives can undergo various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . These transformations suggest that 4-Methyldihydrothiophen-3(2H)-one may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that thiophene derivatives are used in the synthesis of various bioactive compounds , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
It’s known that thiophene derivatives are used in drug synthesis , suggesting that they have favorable pharmacokinetic properties.
Result of Action
Given its use in organic synthesis , it’s likely that it has diverse effects depending on the specific context and targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyldihydrothiophen-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chloropropionic acid with sodium sulfide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions usually involve moderate temperatures (around 80-100°C) and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of catalysts such as palladium on carbon can also enhance the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
4-Methyldihydrothiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used at low temperatures.
Substitution: Electrophilic reagents like bromine or chlorine can be used in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Methyldihydrothiophen-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug design, particularly in the development of sulfur-containing pharmaceuticals.
Industry: Employed in the flavor and fragrance industry due to its unique odor profile.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrothiophene: Another sulfur-containing heterocycle, but without the methyl group.
Thiophene: A fully unsaturated analog with different reactivity.
4-Methylthiophene: Lacks the carbonyl group, leading to different chemical properties.
Uniqueness
4-Methyldihydrothiophen-3(2H)-one is unique due to the presence of both a methyl group and a carbonyl group in its structure. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
4-methylthiolan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c1-4-2-7-3-5(4)6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCRKRJUWOOJMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497126 | |
Record name | 4-Methylthiolan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50565-25-8 | |
Record name | Dihydro-4-methyl-3(2H)-thiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50565-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylthiolan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylthiolan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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